1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid
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Overview
Description
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, which includes a spirocyclic framework, makes it an interesting subject for research and application in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and aziridine derivatives under controlled conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The reaction conditions usually include specific temperatures, solvents, and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
This compound: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid: This compound has a different ring size, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c10-7(11)6-5-12-8(9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDZRROXCWEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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